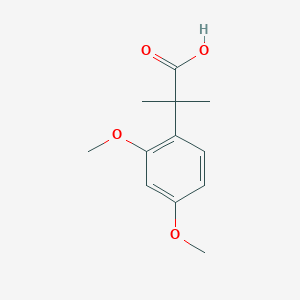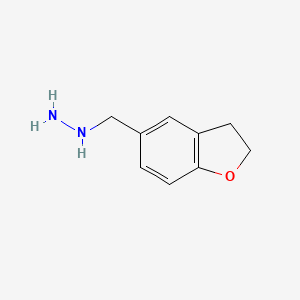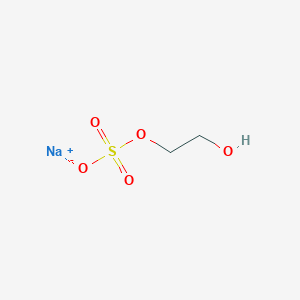
Sodium2-(sulfonatooxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a sodium salt derivative of ethanediol, featuring a sulfonate group attached to the ethan-1-ol backbone. This compound is known for its diverse applications in various fields, including environmental remediation, drug delivery systems, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium2-(sulfonatooxy)ethan-1-ol typically involves the sulfonation of ethanediol. One common method is the reaction of ethanediol with sulfur trioxide (SO3) in the presence of a sodium base, such as sodium hydroxide (NaOH). The reaction proceeds under controlled temperature and pressure conditions to yield the desired sulfonated product .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethanediol and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium2-(sulfonatooxy)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Alkyl or acyl sulfonates.
Applications De Recherche Scientifique
Sodium2-(sulfonatooxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its bioactivity and solubility.
Medicine: Research explores its role in pharmaceutical formulations, especially for targeted drug delivery.
Industry: It is utilized in environmental remediation processes to remove pollutants from water and soil
Mécanisme D'action
The mechanism of action of sodium2-(sulfonatooxy)ethan-1-ol involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s bioactivity is attributed to its ability to disrupt cellular processes by altering the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
1,2-Ethanediol, 1-(hydrogen sulfate), sodium salt (11): Similar in structure but differs in the position of the sulfonate group.
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol: Another sulfonated ethanediol derivative with an extended ethoxy chain.
Uniqueness: Sodium2-(sulfonatooxy)ethan-1-ol is unique due to its specific sulfonate group positioning, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C2H5NaO5S |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
sodium;2-hydroxyethyl sulfate |
InChI |
InChI=1S/C2H6O5S.Na/c3-1-2-7-8(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
SIPKHDABTSYNAA-UHFFFAOYSA-M |
SMILES canonique |
C(COS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


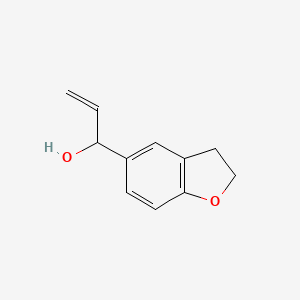
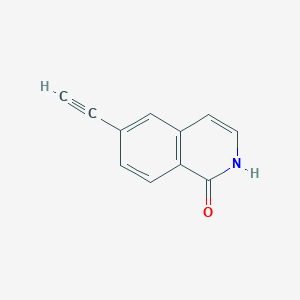
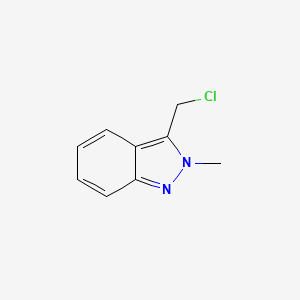
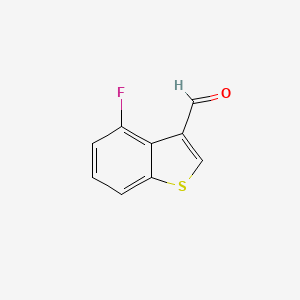
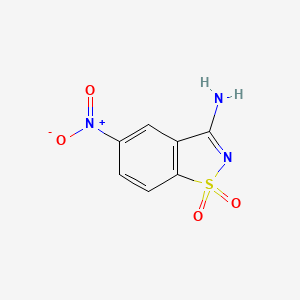

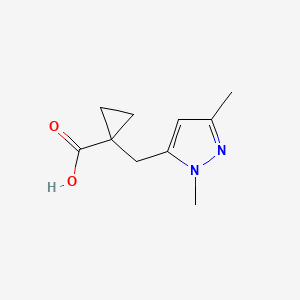

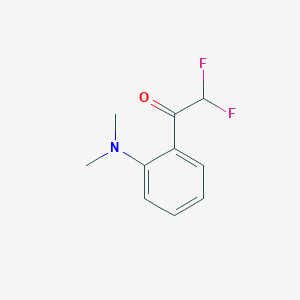
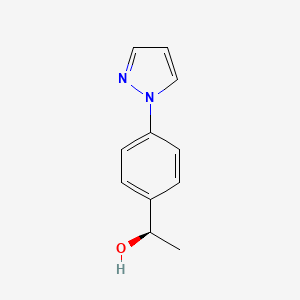
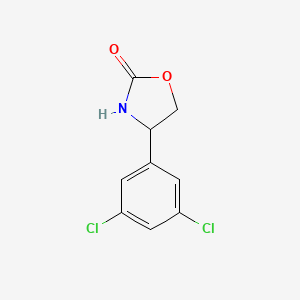
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
